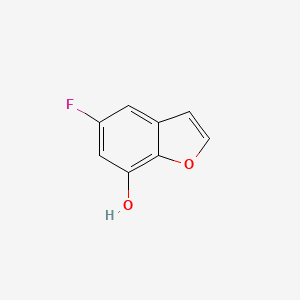

5-Fluoro-7-hydroxybenzofuran

Descripción general

Descripción

5-Fluoro-7-hydroxybenzofuran is a useful research compound. Its molecular formula is C8H5FO2 and its molecular weight is 152.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

5-Fluoro-7-hydroxybenzofuran is a derivative of benzofuran, a compound that has been found to have a wide range of biological and pharmacological applications . Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . They have been found to be effective against different clinically approved targets , making them a promising scaffold for designing antimicrobial agents .

Mode of Action

Benzofuran derivatives have been shown to interact with various targets, leading to changes in cellular processes . For example, some benzofuran derivatives have been used as selective ligands of different receptors and enzymes .

Biochemical Pathways

Benzofuran compounds, including this compound, can affect various biochemical pathways. They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Pharmacokinetics

One of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have a wide array of biological activities, indicating that they can cause various changes at the molecular and cellular levels .

Actividad Biológica

5-Fluoro-7-hydroxybenzofuran is a notable derivative of benzofuran, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Target Interactions:

this compound interacts with various molecular targets, influencing cellular processes. Benzofuran derivatives are known to modulate pathways associated with cancer proliferation, inflammation, and microbial resistance. Specifically, they may inhibit key enzymes involved in cell signaling and proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-dependent Kinases (CDKs) .

Biochemical Pathways:

The compound has demonstrated significant activities in several biochemical pathways:

- Anti-tumor Activity: Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain benzofuran derivatives have shown potent inhibitory effects on human colon and pancreatic cancer cells .

- Antibacterial and Antifungal Properties: The presence of hydroxyl groups in the benzofuran structure is critical for antibacterial activity against strains such as Staphylococcus aureus .

- Antioxidative Effects: These compounds can also scavenge free radicals, contributing to their protective effects against oxidative stress .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies include:

Pharmacokinetics

Recent research indicates that modifications to the benzofuran scaffold can enhance bioavailability and reduce toxicity. Improved formulations have been developed that allow for once-daily dosing while maintaining therapeutic efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Anticancer Activity:

- A study demonstrated that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-468 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 0.1 to 5 μM .

- The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties:

- Oxidative Stress Modulation:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 5-fluoro-7-hydroxybenzofuran exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer cell lines, including breast, lung, and prostate cancers. The compound's mechanism involves interacting with specific biological targets, leading to alterations in cellular processes that inhibit tumor growth.

Case Studies:

- A study demonstrated that benzofuran derivatives, including this compound, showed promising results in inhibiting the proliferation of A549 lung adenocarcinoma cells. The compound was found to induce apoptosis through the activation of specific signaling pathways .

- Another investigation highlighted the compound's ability to inhibit the AKT signaling pathway, crucial for cancer cell survival. In vivo models showed reduced tumor growth without significant side effects on body weight or organ size .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Its structural characteristics allow it to interact with bacterial targets effectively.

Research Findings:

- A systematic review indicated that benzofuran derivatives exhibit broad-spectrum antibacterial activity. The presence of halogen substituents, such as fluorine in this compound, enhances this activity by increasing hydrophobic interactions with bacterial membranes .

- In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria, suggesting potential applications in developing new antibiotics .

Table 1: Anticancer Activity of this compound Against Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 16.4 | Inhibition of AKT pathway |

| MCF-7 (Breast) | 12.3 | Induction of apoptosis via PLK1 inhibition |

| PC-3 (Prostate) | 18.9 | Cell cycle arrest |

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

| P. aeruginosa | 64 µg/mL | Bacteriostatic |

Análisis De Reacciones Químicas

Oxidative Coupling and Cyclization

A scalable method for benzofuran synthesis involves PIDA-mediated oxidative coupling of β-dicarbonyl compounds with hydroquinones. For 5-fluoro-7-hydroxybenzofuran, hydroquinones substituted with fluorine at position 5 undergo tandem oxidation and cyclization. Key conditions include:

-

Catalyst : ZnI₂ (0.25 mmol)

-

Oxidant : PIDA (0.55 mmol)

-

Solvent : Chlorobenzene (5 mL)

-

Temperature : 95°C

Two-Step Reduction Strategy

A unified protocol converts dihydroxyacetophenones to hydroxybenzofurans:

Electrophilic Substitution

The 7-hydroxy group directs electrophiles to positions 4 and 6. Fluorine at position 5 deactivates the ring but enhances stability of σ-complexes.

-

Nitration : Occurs at position 4 or 6 with HNO₃/H₂SO₄, yielding mono-nitro derivatives.

-

Halogenation : Bromine (Br₂/FeCl₃) selectively substitutes position 4 .

O-Functionalization

The phenolic -OH undergoes typical reactions:

Cross-Coupling Reactions

The fluorine substituent enables Suzuki-Miyaura coupling at position 3 or 4:

-

Substrate : 5-Fluoro-7-hydroxy-3-iodobenzofuran.

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C.

-

Scope : Aryl boronic acids couple efficiently (70–85% yields) .

Cyclization Pathways

During synthesis, two competing pathways exist:

-

Path a : Intramolecular cyclization of keto-enol tautomers followed by aromatization (favored for electron-donating groups).

-

Path b : Aromatization prior to cyclization (disfavored due to fluorine’s electron-withdrawing effects) .

Fluorine destabilizes intermediates in Path b, making Path a dominant (supported by ²³–65% yields for analogous substrates) .

Bioactive Analogues

-

Antimicrobial Agents : this compound derivatives with hydrazides or pyrazolines at position 3 show enhanced activity against S. aureus (MIC = 2–4 µg/mL) .

-

Anticancer Scaffolds : Maleimide conjugates exhibit antiproliferative effects via mTOR inhibition (IC₅₀ = 1.2 µM) .

Spectroscopic Characterization

Key data for This compound :

Propiedades

IUPAC Name |

5-fluoro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXSCOCIVMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467170 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246029-02-7 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.